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molecular formula Cl2H- B8689441 Hydrogen chloride dimer CAS No. 15364-23-5

Hydrogen chloride dimer

Cat. No. B8689441
M. Wt: 71.91 g/mol
InChI Key: IXCSERBJSXMMFS-UHFFFAOYSA-M
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Patent
US08207172B2

Procedure details

2-chloro-4-nitro phenol 10 g (57.6 mmol, 1 eq), 2-pycolyl chloride hydrogen chloride 9.45 g (57.6 mmol, 1 equiv) cesium carbonate 41.3 (126.8 mmol, 2.2 equiv) and sodium iodide 8.64 g (57.6 mmol, 1 equiv) were suspended in 200 mL acetonitrile. The reaction mixture was stirred at 60° C. for 5 h. The resulted suspension was filtered and washed with 400 mL water, yielding 2-(2-chloro-4-nitro-phenoxymethyl)-pyridine (8 g, 52%) as a red solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.45 g
Type
reactant
Reaction Step Two
Quantity
8.64 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[OH:11].Cl.[Cl-].[I-].[Na+].[C:16](#[N:18])[CH3:17]>>[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[O:11][CH2:17][C:16]1[CH:4]=[CH:3][CH:2]=[CH:7][N:18]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)[N+](=O)[O-])O
Step Two
Name
Quantity
9.45 g
Type
reactant
Smiles
Cl.[Cl-]
Step Three
Name
Quantity
8.64 g
Type
reactant
Smiles
[I-].[Na+]
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 60° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulted suspension was filtered
WASH
Type
WASH
Details
washed with 400 mL water

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC1=C(OCC2=NC=CC=C2)C=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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